Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate
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Overview
Description
Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate is a chemical compound known for its significant applications in medicinal chemistry. It is a derivative of diphenylpyrazine and is often studied for its potential therapeutic effects, particularly in the treatment of vascular disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate typically involves the reaction of 5,6-diphenylpyrazine with isopropylamine to form an intermediate. This intermediate is then reacted with butoxyacetic acid under specific conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Common substitution reactions involve nucleophiles such as halides, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets, such as the prostacyclin receptor (IP receptor). It acts as an agonist, leading to vasodilation and other physiological effects. The active form of the compound, after metabolic conversion, selectively binds to the IP receptor, triggering a cascade of intracellular events that result in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
MRE-269: A closely related compound with similar therapeutic applications.
NS-304: Another derivative of diphenylpyrazine with comparable biological activity.
Uniqueness
Ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate is unique due to its specific structural features that confer high selectivity and potency for the IP receptor. This selectivity makes it a promising candidate for therapeutic applications, particularly in treating vascular disorders .
Properties
IUPAC Name |
ethyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-4-33-25(31)20-32-18-12-11-17-30(21(2)3)24-19-28-26(22-13-7-5-8-14-22)27(29-24)23-15-9-6-10-16-23/h5-10,13-16,19,21H,4,11-12,17-18,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYBWEJZTYTUAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCCCN(C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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